Mass Spectrometric Differentiation: +3 Da Shift Enables Unambiguous MRM Detection of 13-cis-Acitretin
13-cis Acitretin D3 provides a clear mass shift for MRM quantification. The target analyte (13-cis-acitretin) is monitored via the transition m/z 325.2 → 266.0, while the deuterated IS exhibits a distinct transition m/z 328.0 → 266.0 [1]. This +3 Da shift eliminates signal cross-talk, a critical advantage over using a non-deuterated analog which would share identical transitions [2].
| Evidence Dimension | Precursor-to-product ion transition (m/z) |
|---|---|
| Target Compound Data | 328.0 → 266.0 |
| Comparator Or Baseline | Non-deuterated 13-cis-acitretin: 325.2 → 266.0 |
| Quantified Difference | +3 Da mass shift |
| Conditions | LC-ESI-MS/MS, negative ion mode, triple quadrupole, MRM |
Why This Matters
This mass differentiation is the fundamental requirement for an effective internal standard, enabling accurate correction for ionization variability and ensuring regulatory-grade data integrity.
- [1] Sharma, P., Soni, K., Guttikar, S., Singhal, P., Patel, D. P., & Shrivastav, P. S. Separation of all-trans- and 13-cis-isomers of acitretin on a reversed-phase column, optimization of stability conditions and their simultaneous quantitation in human plasma by liquid chromatography-tandem mass spectrometry. Anal. Methods, 2012, 4, 791-806. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 57369223, 13-cis Acitretin D3. https://pubchem.ncbi.nlm.nih.gov/compound/57369223 (accessed 2026-04-20). View Source
